4-Methoxy-7-nitro-indoline
Overview
Description
4-Methoxy-7-nitro-indoline is a synthetic organic compound belonging to the indoline family Indolines are nitrogen-containing heterocycles that are structurally related to indoles The presence of a methoxy group at the 4-position and a nitro group at the 7-position of the indoline ring imparts unique chemical and physical properties to this compound
Mechanism of Action
Target of Action
4-Methoxy-7-nitro-indoline, also known as MNI, is primarily used as a photolabile cage compound . The primary targets of MNI are neuroactive amino acids and calcium ions . These targets play crucial roles in various physiological processes, such as neurotransmission, muscle contraction, hormone secretion, chemotaxis, and blood clotting .
Mode of Action
MNI is a photolabile compound, meaning it undergoes a structural change when exposed to light . This change results in a rapid decrease in the compound’s affinity for its targets, leading to the swift release of the caged substances . For instance, when MNI is used to cage calcium ions, flash irradiation with near-UV light causes the compound to release the ions rapidly into the solution, triggering a biological response .
Biochemical Pathways
The biochemical pathways affected by MNI are primarily related to the targets it cages. For instance, when MNI cages calcium ions, it can influence pathways where localized fluctuations of free calcium ion concentrations play critical roles . The sudden release of calcium ions can affect essential physiological processes, such as neurotransmission and muscle contraction .
Pharmacokinetics
The compound’s photostability is a key factor influencing its bioavailability . For instance, nitroindolinyl-caged BAPTA, a derivative of MNI, has been found to be completely photostable .
Result of Action
The result of MNI’s action depends on the substance it cages and the biological context in which it is used. For example, when MNI cages calcium ions, its photolysis can lead to sudden increases in calcium ion concentrations, triggering various physiological responses .
Action Environment
The action, efficacy, and stability of MNI can be influenced by various environmental factors. For instance, the efficiency of MNI’s photolysis can depend on the intensity and wavelength of the light used for irradiation . Additionally, the presence of other substances in the environment, such as saturating calcium ions, can influence the compound’s photolysis .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 4-Methoxy-7-nitro-indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, contributing to their biological activity .
Cellular Effects
This compound can have various effects on cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-nitro-indoline typically involves the nitration of 4-methoxyindoline. The process begins with the preparation of 4-methoxyindoline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-nitro-indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
4-Methoxy-7-nitro-indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
4-Methoxy-7-nitro-indoline can be compared with other indoline derivatives such as:
4-Methoxyindoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroindoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-Methoxy-5-nitroindoline: Has a different substitution pattern, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-7-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGYAUWOAQHIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.